molecular formula C16H18N4O B2942062 3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320220-89-9

3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2942062
CAS No.: 2320220-89-9
M. Wt: 282.347
InChI Key: LPIQBEMUAONGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrazole and pyridine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong bases like sodium hydride in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1H-pyrazol-1-yl)-8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(15-4-1-2-7-17-15)20-12-5-6-13(20)11-14(10-12)19-9-3-8-18-19/h1-4,7-9,12-14H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQBEMUAONGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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